molecular formula C13H18N2O2 B5296861 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide

4-hydroxy-N'-(1-methylpentylidene)benzohydrazide

Cat. No. B5296861
M. Wt: 234.29 g/mol
InChI Key: XQXWAUYDLIKCTJ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N'-(1-methylpentylidene)benzohydrazide, also known as HMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide is not fully understood. However, studies have suggested that 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide may exert its effects through modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects
Studies have demonstrated that 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide possesses various biochemical and physiological effects. For example, 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide has been found to promote plant growth and enhance stress tolerance.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide in lab experiments is its low toxicity. Additionally, 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide is relatively easy to synthesize and purify. However, one limitation of using 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide is its limited solubility in aqueous solutions, which may restrict its use in certain experiments.

Future Directions

There are several future directions for research on 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide. One area of interest is the development of 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another area of potential research is the use of 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide as a plant growth regulator to enhance crop yields. Additionally, further studies are needed to fully understand the mechanism of action of 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide and its potential applications in materials science.

Synthesis Methods

4-hydroxy-N'-(1-methylpentylidene)benzohydrazide can be synthesized through a reaction between 4-hydroxybenzohydrazide and 1-methylpentan-2-one. The reaction is carried out under reflux in the presence of a catalytic amount of acetic acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-hydroxy-N'-(1-methylpentylidene)benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In agriculture, 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide has been investigated for its potential use as a plant growth regulator. In materials science, 4-hydroxy-N'-(1-methylpentylidene)benzohydrazide has been studied for its ability to form thin films on various substrates.

properties

IUPAC Name

N-[(Z)-hexan-2-ylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-5-10(2)14-15-13(17)11-6-8-12(16)9-7-11/h6-9,16H,3-5H2,1-2H3,(H,15,17)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXWAUYDLIKCTJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NNC(=O)C1=CC=C(C=C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\NC(=O)C1=CC=C(C=C1)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-hexan-2-ylideneamino]-4-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.